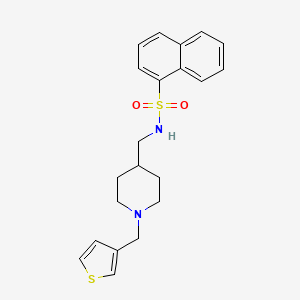

![molecular formula C22H22N4O4S B2957952 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 1024112-73-9](/img/structure/B2957952.png)

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

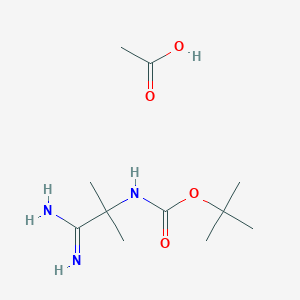

The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula . The compound contains several functional groups, including a benzodioxol group, a quinazolin group, and an acetamide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 56.3 Ų . The compound has a complexity of 341 .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

- Sulfonamide derivatives, including those with quinazolinone structures, have shown promising antimalarial activity. Theoretical calculations and molecular docking studies have suggested that these compounds could inhibit Plasmepsin-1 and Plasmepsin-2, which are vital to the malaria parasite's lifecycle. Additionally, docking on SARS-CoV-2 main protease and Spike Glycoprotein indicated potential for COVID-19 treatment applications (Fahim & Ismael, 2021).

Antimicrobial Activity

- Novel sulphonamide derivatives have been synthesized and displayed significant antimicrobial activity, indicating the potential for these compounds to serve as bases for developing new antimicrobial agents. Theoretical and experimental analyses have supported the correlation between their chemical structure and biological activity (Fahim & Ismael, 2019).

Antitumor Activity

- A series of 3-benzyl-substituted-4(3H)-quinazolinones were evaluated for in vitro antitumor activity, revealing broad spectrum antitumor potential. Molecular docking studies provided insights into the mechanisms of action, including inhibition of EGFR-TK and B-RAF kinase, critical targets in cancer therapy (Al-Suwaidan et al., 2016).

Enzyme Inhibition

- Quinazolinone derivatives have been identified as potent covalent-binding inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), showing potential for development into anticancer therapies by inhibiting angiogenesis (Wissner et al., 2005).

Chemotherapeutic Agents

- Derivatives of quinazolinone have also been explored as chemotherapeutic agents, with some compounds showing promise due to their cytotoxic activities against cancer cell lines and potential for targeting specific cancer types (Alsaid et al., 2017).

Propiedades

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20(23-11-15-4-3-9-28-15)12-31-22-25-17-6-2-1-5-16(17)21(26-22)24-14-7-8-18-19(10-14)30-13-29-18/h1-2,5-8,10,15H,3-4,9,11-13H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJQIRCFJIBSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957871.png)

![3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2957872.png)

![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2957883.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)

![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)